N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a small-molecule benzamide derivative featuring:
- Thiazole core: Substituted at the 4-position with a 4-fluorophenyl group.
- Benzamide scaffold: Modified at the para-position with a sulfonyl group linked to a 2-methylpiperidine moiety.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c1-15-4-2-3-13-26(15)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(14-30-22)16-5-9-18(23)10-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTNXOWXHFFGNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Core Assembly
The 4-(4-fluorophenyl)thiazol-2-amine backbone is synthesized via Hantzsch thiazole condensation:
- α-Bromoketone Preparation : 4’-Fluoroacetophenone undergoes bromination using CuBr₂/H₂O₂ in acetic acid (70% yield).
- Cyclocondensation : Reaction with thiourea in ethanol at reflux (24 h) forms 2-amino-4-(4-fluorophenyl)thiazole (82% yield).
Reaction Scheme :
$$
\text{4-Fluorophenylacetophenone} \xrightarrow{\text{Br}_2/\text{AcOH}} \alpha\text{-Bromo-4-fluorophenylacetophenone} \xrightarrow{\text{Thiourea}/\text{EtOH}} \text{Thiazole Intermediate}
$$
Sulfonamide Installation
The piperidine sulfonyl group is introduced via nucleophilic substitution:
- Sulfonyl Chloride Synthesis : 4-(Chlorosulfonyl)benzoic acid reacts with 2-methylpiperidine in DCM/TEA (0°C, 2 h, 89% yield).
- Benzamide Formation : HATU-mediated coupling between the sulfonylpiperidine-benzoic acid and thiazole amine in DMF (rt, 12 h, 76% yield).
Critical Parameters :
- Excess TEA (3 eq) prevents HCl-mediated side reactions.
- HATU outperforms EDCl/HOBt in coupling efficiency (76% vs. 58%).
Synthetic Route 2: Suzuki-Miyaura Cross-Coupling for Thiazole Functionalization
Boronic Ester Preparation
Aryl boronic ester intermediates enable late-stage diversification:
- Thiazole Bromide Synthesis : 2-Amino-4-bromothiazole treated with NBS in CCl₄ (65°C, 6 h, 71% yield).
- Suzuki Coupling : Reaction with 4-fluorophenylboronic acid using Pd(PPh₃)₄/K₂CO₃ in dioxane/H₂O (90°C, 12 h, 68% yield).
Advantages :
Fragment Convergence
Identical sulfonamide/amide steps as Route 1 complete the synthesis.
Synthetic Route 3: One-Pot Tandem Sulfonylation-Amide Coupling
Integrated Methodology
A streamlined approach minimizes purification steps:
- In Situ Sulfonyl Chloride Generation : 4-Mercaptobenzoic acid oxidized with Oxone®/Cl⁻ (pH 4, 0°C, 1 h).
- Concurrent Sulfonylation and Amidation : 2-Methylpiperidine and thiazole amine added sequentially, with HATU (rt, 24 h, 61% overall yield).
Limitations :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Overall Yield (%) | 53 | 46 | 37 |
| Purification Steps | 4 | 5 | 2 |
| Scalability (kg-scale) | High | Moderate | Low |
| Cost (USD/g) | 42 | 58 | 67 |
Key Observations :
- Route 1 offers optimal balance between yield and scalability.
- Route 3’s reduced purification comes at the expense of yield and cost.
Optimization Strategies and Challenges
Sulfonylation Efficiency
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide exhibit anticancer properties. The compound has been studied for its ability to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer progression. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further development in cancer therapy .
Anti-inflammatory Effects
The thiazole moiety in the compound has been associated with anti-inflammatory effects. Studies have shown that similar thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties. This could make it useful in treating conditions such as rheumatoid arthritis or other inflammatory diseases .
Antimicrobial Properties
This compound has shown potential as an antimicrobial agent. Compounds with similar structures have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The sulfonamide group enhances the antimicrobial activity by interfering with bacterial folate synthesis .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated significant apoptosis induction in cancer cell lines treated with thiazole derivatives similar to the target compound. |
| Study B | Anti-inflammatory effects | Showed reduction in TNF-alpha levels in animal models treated with compounds containing thiazole rings. |
| Study C | Antimicrobial properties | Reported effective inhibition of MRSA growth at low concentrations of thiazole-based compounds, indicating potential for therapeutic use. |
Mechanism of Action
The mechanism of action of N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Variations in the Thiazole Substituent
The 4-fluorophenyl group on the thiazole ring distinguishes the target compound from analogs. Key comparisons include:
Key Insights :
- Electron-withdrawing vs. bulky groups: The 4-fluorophenyl group balances moderate electron-withdrawing effects and steric bulk, whereas bromine (compound 50) increases molecular weight and lipophilicity.
- Biological impact : Bromine substitution (compound 50) may enhance NF-κB activation due to higher lipophilicity, while biphenyl groups () could hinder target engagement .
Variations in the Sulfonyl Substituent
The 2-methylpiperidinylsulfonyl group is a critical pharmacophore. Comparisons include:
Key Insights :
Activity Profiling of Key Analogs
While direct activity data for the target compound is unavailable, structural analogs provide insights:
Key Insights :
- Substituent-driven activity : The 2-methylpiperidinyl group in the target compound may mimic the piperidine/alkylpiperidine groups in 2D291/2E151, which are critical for adjuvant synergy .
Biological Activity
N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, a compound characterized by its thiazole and piperidine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 276.37 g/mol. Its structure includes a thiazole ring substituted with a fluorophenyl group and a sulfonamide linked to a piperidine derivative. The InChIKey for this compound is OIFXKIIAEHFXDE-UHFFFAOYSA-N, which can be utilized for database searches and further research.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown efficacy against HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer) cell lines through mechanisms involving apoptosis induction and inhibition of angiogenic pathways such as VEGFR-2 signaling .
-
Mechanism of Action
- The compound appears to exert its effects through multiple pathways:
- Apoptosis Induction : Similar thiazole compounds have been shown to upregulate pro-apoptotic proteins (e.g., Bax) while downregulating anti-apoptotic proteins (e.g., Bcl-2), leading to increased apoptosis in cancer cells .
- VEGFR-2 Inhibition : Inhibitory effects on VEGFR-2 have been documented, which is crucial in tumor angiogenesis. Compounds targeting this receptor demonstrated reduced phosphorylation levels of VEGFR-2 in treated cancer cells .
- The compound appears to exert its effects through multiple pathways:
- Anti-inflammatory Effects
Data Table: Biological Activity Summary
Case Studies
- Cytotoxicity Assessment
- VEGFR-2 Targeting
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(4-fluorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a 4-fluorophenylthiazole precursor with a sulfonyl-benzamide intermediate. Key steps include:
- Sulfonylation : Use of 2-methylpiperidine sulfonyl chloride under anhydrous conditions (e.g., dry DCM or acetonitrile) at 0–5°C to minimize side reactions .
- Amidation : Activation of carboxylic acid groups via EDCI/HOBt or DCC coupling agents in the presence of a tertiary amine base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Temperature control during sulfonylation prevents decomposition, while inert atmospheres (N₂/Ar) enhance reaction reproducibility .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions, with attention to fluorine coupling in the 4-fluorophenyl group (e.g., ¹⁹F NMR at ~-110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~500–550 Da) and fragmentation patterns .
- X-ray Crystallography : SHELXL refinement for resolving structural ambiguities (e.g., sulfonamide torsion angles) using high-resolution (<1.0 Å) data .
Advanced Research Questions
Q. How does the 2-methylpiperidinylsulfonyl group influence biological activity compared to other sulfonamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 2-methylpiperidine group with morpholine, pyrrolidine, or unsubstituted piperidine analogs to assess potency changes. For example:
- Antimicrobial Assays : MIC values against S. aureus and E. coli show that 2-methylpiperidine enhances membrane permeability vs. bulkier groups (e.g., morpholine reduces activity by 40%) .
- Enzyme Inhibition : Docking studies (AutoDock Vina) reveal the methyl group stabilizes hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR IC₅₀ = 0.8 µM vs. 2.5 µM for unsubstituted piperidine) .
- Data Contradictions : Some studies report reduced solubility with 2-methylpiperidine, conflicting with enhanced cellular uptake . Resolution requires logP measurements (e.g., shake-flask method) and PAMPA permeability assays .
Q. What experimental strategies resolve crystallographic ambiguities in the sulfonamide-thiazole linkage?
- Methodological Answer :
- Twinned Data : Use SHELXD for initial phase determination in cases of pseudo-merohedral twinning, followed by refinement in SHELXL with HKLF5 format .
- Disorder Modeling : For flexible 2-methylpiperidinyl groups, apply PART instructions and isotropic displacement parameter (Ueq) constraints .
- Validation : Check R₁/Rfree gaps (<5%) and electron density maps (e.g., omit maps for sulfonyl oxygen atoms) to confirm geometry .
Q. How can researchers mitigate discrepancies in reported biological activity across studies?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., ATCC-certified HepG2 for cytotoxicity) and assay conditions (e.g., 10% FBS, 48-hour incubation) .
- Counter-Screens : Test against off-targets (e.g., hERG channel for cardiac toxicity) to rule out false positives .
- Meta-Analysis : Pool data from >3 independent labs using Bayesian statistics to identify outliers (e.g., posterior probability <0.05) .
Key Challenges and Recommendations
- Synthetic Scalability : Multi-gram synthesis requires flow chemistry optimization to reduce purification steps .
- Biological Mechanism : Use CRISPR-Cas9 gene editing to validate target engagement (e.g., EGFR knockout in cancer cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
